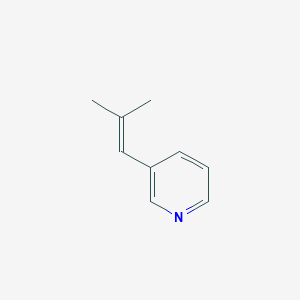

![molecular formula C7H5NO B3350340 Furo[3,4-C]pyridine CAS No. 270-77-9](/img/structure/B3350340.png)

Furo[3,4-C]pyridine

Descripción general

Descripción

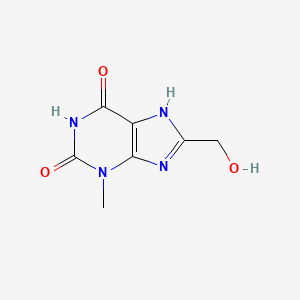

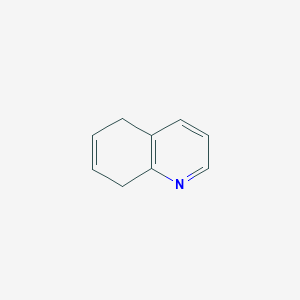

Furo[3,4-C]pyridine is a chemical compound with the molecular formula C7H5NO . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of Furo[3,4-C]pyridine involves a rare four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates . This unique domino reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization .Molecular Structure Analysis

The molecular structure of Furo[3,4-C]pyridine consists of a fused ring system containing a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .Chemical Reactions Analysis

The chemical reactions involving Furo[3,4-C]pyridine are quite complex. One notable reaction is the four-step cascade reaction mentioned earlier, which leads to the formation of Furo[3,4-C]pyridine-1,4-diones . This reaction involves several steps including C–H activation, Lossen rearrangement, annulation, and lactonization .Aplicaciones Científicas De Investigación

Novel Furo-pyridine Derivatives

- Synthesis and Applications : Furo[3,4-c]pyridine derivatives can be synthesized through Sonogashira reactions and iodination processes. These derivatives exhibit fluorescence and significant Stokes shifts, indicating their potential in materials science and chemical sensors (Lechel, Dash, Brüdgam, & Reissig, 2008).

Anticonvulsive and Psychotropic Properties

- Medical Applications : Some furo[3,4-c]pyridine derivatives, specifically pyridofuropyrrolo[1,2-a]pyrimidines and pyridofuropyrimido[1,2-a]azepines, have shown promising anticonvulsant activity and psychotropic effects. This suggests their potential use in neurological and psychiatric treatments (Sirakanyan et al., 2016).

Cytotoxic Properties Against Cancer

- Cancer Research : Certain 2-substituted furo[3,4-c]pyridines have demonstrated cytotoxic properties against cancer cell lines. This highlights their potential application in developing new anticancer drugs (Sri Laxmi et al., 2020).

Regioselective Lithiations

- Chemical Synthesis : Furo[3,4-c]pyridine serves as a versatile unit for regioselective lithiations, enabling the synthesis of polysubstituted derivatives. This is important for the development of complex molecules in organic chemistry (Chartoire, Comoy, & Fort, 2010).

Electron-Deficient Pyrido-furo[3,4-c]pyridine

- Organic Light-Emitting Diodes (OLEDs) : Highly electron-deficient pyrido[3',2':4,5]furo[2,3-b]pyridine derivatives have been developed for use in green phosphorescent OLEDs, showcasing high efficiency and tunable emission colors (Lee & Lee, 2013).

Chemical Reactivity and Stability

- Reactivity Studies : Investigations into the chemical reactivity of 2,3-substituted furo[3,4-c]pyridines have revealed methods for their functionalization, opening avenues for their use in various synthetic applications (Fumagalli & da Silva Emery, 2016).

Safety and Hazards

Propiedades

IUPAC Name |

furo[3,4-c]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c1-2-8-3-7-5-9-4-6(1)7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNDTTJOWNQBII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=COC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493719 | |

| Record name | Furo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

270-77-9 | |

| Record name | Furo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazo[4,5-b]pyridine, 2-(phenylmethyl)-](/img/structure/B3350265.png)

![1-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B3350271.png)

![Benzo[1,2-b:5,4-b']difuran](/img/structure/B3350286.png)

![3H-Pyrrolo[1,2-a]indol-3-one, 1,2-dihydro-](/img/structure/B3350291.png)

![7-Bromo-6-fluoropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3350298.png)